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Compound of Interest

Compound Name:
6-Chloro-N-methoxy-N-

methylpicolinamide

CAS No.: 192437-72-2

Cat. No.: B1509934 Get Quote

Executive Summary
This technical guide details the synthesis of 6-Chloro-N-methoxy-N-methylpicolinamide
(CAS: 192437-72-2), a critical Weinreb amide intermediate used in the development of

pyridine-based pharmaceuticals. The Weinreb amide functionality allows for the subsequent

controlled nucleophilic addition of Grignard or organolithium reagents to form ketones without

the risk of over-addition to tertiary alcohols.

This guide prioritizes Propylphosphonic Anhydride (T3P) coupling as the primary methodology

due to its superior safety profile, scalability, and ease of workup compared to traditional acid

chloride routes. Alternative protocols using CDI (1,1'-Carbonyldiimidazole) and Thionyl Chloride

are provided for specific resource-constrained scenarios.
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Property Detail

IUPAC Name
6-Chloro-N-methoxy-N-methylpyridine-2-

carboxamide

CAS Number 192437-72-2

Molecular Formula C₈H₉ClN₂O₂

Molecular Weight 200.62 g/mol

Key Functionality Weinreb Amide (N-methoxy-N-methylamide)

Precursor 6-Chloropicolinic acid (CAS: 4684-94-0)

Retrosynthetic Analysis & Strategy
The synthesis relies on the amidation of 6-chloropicolinic acid. The electron-deficient nature of

the pyridine ring, further deactivated by the 6-chloro substituent, requires efficient activation of

the carboxylic acid to overcome the nucleophilic resistance of the N,O-dimethylhydroxylamine

salt.
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Figure 1: Retrosynthetic disconnection showing the convergence of the picolinic acid core and

the amine salt.

Method A: T3P-Mediated Coupling (Recommended)
Context: T3P (Propylphosphonic anhydride) is the preferred reagent for this transformation in a

drug discovery or process development setting. Unlike carbodiimides (DCC/EDC), T3P
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produces water-soluble byproducts, simplifying purification. It also avoids the evolution of

noxious gases associated with acid chlorides.

Reaction Scheme
The reaction proceeds via a mixed anhydride intermediate formed between the carboxylic acid

and the cyclic phosphonic anhydride.
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Figure 2: T3P activation pathway. The cyclic anhydride activates the acid, facilitating attack by

the amine.

Experimental Protocol
Scale: 10.0 g (63.5 mmol) of 6-chloropicolinic acid.

Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and

nitrogen inlet.

Solvation: Charge the flask with 6-chloropicolinic acid (10.0 g, 63.5 mmol) and N,O-

dimethylhydroxylamine hydrochloride (7.43 g, 76.2 mmol, 1.2 equiv). Add anhydrous Ethyl

Acetate (EtOAc) (150 mL).

Note: EtOAc is preferred over DMF for easier workup, provided solubility is sufficient. If the

acid is insoluble, use DMF or a 10:1 EtOAc/DMF mixture.
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Base Addition: Cool the suspension to 0°C. Dropwise add DIPEA (N,N-

Diisopropylethylamine) (33.2 mL, 190.5 mmol, 3.0 equiv) over 10 minutes.

Observation: The solution may become homogeneous as the salts are neutralized.

Activation: Add T3P (50% w/w solution in EtOAc) (48.5 g, ~1.2 equiv) dropwise via an

addition funnel or syringe pump over 20 minutes, maintaining internal temperature < 5°C.

Safety: T3P is moisture sensitive; keep under inert atmosphere.

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-

25°C). Stir for 4–12 hours.

Monitoring: Check reaction progress via TLC (50% EtOAc/Hexanes) or LCMS. 6-

chloropicolinic acid should be consumed.

Workup:

Quench by slowly adding water (100 mL).

Separate the organic layer.[1][2]

Wash the organic layer sequentially with:

10% Citric Acid or 0.5M HCl (2 x 50 mL) – Removes excess amine and DIPEA.

Sat. NaHCO₃ (2 x 50 mL) – Removes unreacted acid and T3P byproducts.

Brine (50 mL).

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purification: The crude oil often solidifies upon standing. If purity is <95%, purify via silica gel

flash chromatography (Gradient: 10% → 40% EtOAc in Hexanes).

Expected Yield: 85–92% Appearance: White to off-white crystalline solid.
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Method B: Acid Chloride Activation (Scale-Up
Alternative)
Context: For multi-kilogram scales where reagent cost (T3P) is a limiting factor, the acid

chloride route using Thionyl Chloride (SOCl₂) is the industry standard. This method requires

strict off-gas scrubbing.

Protocol
Activation: In a reaction vessel fitted with a reflux condenser and caustic scrubber, suspend

6-chloropicolinic acid (1 equiv) in Toluene (5-8 vol).

Chlorination: Add Thionyl Chloride (1.5 equiv) and a catalytic amount of DMF (0.05 equiv).

Heat to 70–80°C for 2-3 hours until gas evolution ceases.

Isolation (Optional but Recommended): Concentrate the mixture to remove excess SOCl₂

and toluene. Re-dissolve the crude acid chloride in Dichloromethane (DCM).

Coupling: In a separate vessel, dissolve N,O-dimethylhydroxylamine HCl (1.1 equiv) and

Triethylamine (2.2 equiv) in DCM at 0°C.

Addition: Slowly add the acid chloride solution to the amine mixture, keeping T < 10°C.

Workup: Wash with water, 1N HCl, and sat. NaHCO₃. Concentrate to yield the product.

Analytical Characterization
To validate the synthesis, the following analytical data must be confirmed.
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Technique Expected Signal / Value Interpretation

¹H NMR (400 MHz, CDCl₃) δ 3.40 (s, 3H) N-Me group (singlet)

δ 3.75 (s, 3H) O-Me group (singlet)

δ 7.40–7.80 (m, 3H) Aromatic pyridine protons

LC-MS (ESI+) [M+H]⁺ = 201.0 / 203.0
Characteristic Cl isotope

pattern (3:1)

TLC (1:1 EtOAc/Hex) R_f ≈ 0.4–0.5
Distinct from starting acid (R_f

< 0.1)

Critical Process Parameters & Troubleshooting
Chelation Control
Picolinic acid derivatives can chelate metal ions. If using Lewis acid catalysts (rare in this

specific amide coupling but possible in downstream ketone synthesis), the pyridine nitrogen

and the carbonyl oxygen can form stable 5-membered chelates.

Mitigation: In the T3P and Acid Chloride routes, the acidic conditions or rapid activation

generally prevent interference. However, ensure all glassware is free of transition metal

residues.

Troubleshooting Table
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Issue Probable Cause Corrective Action

Low Yield
Hydrolysis of active

intermediate

Ensure solvents are

anhydrous; check T3P quality.

Incomplete Conversion
Steric hindrance or insufficient

base

Increase DIPEA to 3.5 equiv;

ensure pH > 8 during coupling.

Impurity: Methyl Ester Methanol contamination

Ensure no MeOH is present

(e.g., from cleaning) during

activation.

Racemization N/A

Not applicable (molecule is

achiral), but epimerization is a

risk for chiral amino acid

analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.tutorchase.com/answers/ib/chemistry/how-do-you-prepare-a-weinreb-amide
http://orgsyn.org/demo.aspx?prep=v94p0184
https://www.benchchem.com/product/b1509934#synthesis-of-6-chloro-n-methoxy-n-methylpicolinamide
https://www.benchchem.com/product/b1509934#synthesis-of-6-chloro-n-methoxy-n-methylpicolinamide
https://www.benchchem.com/product/b1509934#synthesis-of-6-chloro-n-methoxy-n-methylpicolinamide
https://www.benchchem.com/product/b1509934#synthesis-of-6-chloro-n-methoxy-n-methylpicolinamide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1509934?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1509934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

